3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one
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Overview
Description
3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one is a synthetic compound with complex structural characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of the triazolopyridazine core through a cyclization reaction of appropriate hydrazine and nitrile precursors. Subsequent steps involve coupling this core with a fluorophenyl moiety, followed by the introduction of a diazepane ring and the final pyrazinone structure. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve automated, high-throughput synthesis platforms to optimize reaction efficiency and scalability. Processes would be designed to minimize by-products and maximize the yield of the desired compound, using advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Facilitated by oxidizing agents such as peracids or oxygen donors, affecting primarily the diazepane or triazolopyridazine moieties.
Reduction: : Involves reducing agents like lithium aluminum hydride, targeting any carbonyl or nitro functional groups.
Substitution: : The fluorophenyl group can undergo electrophilic or nucleophilic substitution depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the target functional groups and reaction conditions. For example, oxidation of the diazepane ring might yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one is used as a model compound for studying complex organic reactions, particularly those involving nitrogen heterocycles.
Biology
In biological research, its structural features make it a potential candidate for studying enzyme inhibition and receptor binding, especially in the context of fluorinated bioactive compounds.
Medicine
The compound is explored for its pharmacological properties, including potential use as an anti-inflammatory, antiviral, or anticancer agent, due to its unique molecular interactions within biological systems.
Industry
In industry, it may be utilized in the development of specialty chemicals or materials, benefiting from its stable yet reactive nature.
Mechanism of Action
The mechanism of action of this compound is likely tied to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine and diazepane components might mimic or inhibit natural substrates, affecting biological pathways. Molecular docking and kinetic studies would reveal more precise interactions and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds such as other triazolopyridazines or diazepane derivatives, 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one stands out due to its specific fluorophenyl substitution, which could influence its biological activity and chemical reactivity.
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines
Diazepane derivatives
Fluorophenyl compounds
Their unique aspects and potential applications differ, with each compound offering distinct interaction profiles and reaction mechanisms. This compound’s particular arrangement provides a foundation for further exploration in diverse fields.
Properties
IUPAC Name |
3-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O2/c22-15-4-1-3-14(13-15)19-26-25-16-5-6-17(27-30(16)19)28-9-2-10-29(12-11-28)21(32)18-20(31)24-8-7-23-18/h1,3-8,13H,2,9-12H2,(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQFVXBWJXWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC=CNC2=O)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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